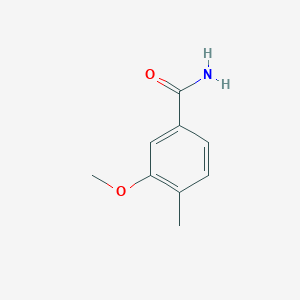

3-Methoxy-4-methylbenzamide

Description

Properties

IUPAC Name |

3-methoxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSZIONFUSZSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634764 | |

| Record name | 3-Methoxy-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017082-75-5 | |

| Record name | 3-Methoxy-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 4 Methylbenzamide and Its Derivatives

Strategic Approaches to Amide Bond Formation for 3-Methoxy-4-methylbenzamide Core

The formation of the amide bond is the critical step in the synthesis of this compound. This transformation involves the reaction of a carboxylic acid derivative, 3-methoxy-4-methylbenzoic acid, with an amine source. Direct reaction is typically infeasible due to an acid-base reaction that renders the amine non-nucleophilic chemistrysteps.com. Therefore, activation of the carboxylic acid is necessary, which is accomplished through protocols involving acyl chlorides or peptide coupling agents.

Acyl Chloride-Mediated Amidation Protocols

A classic and highly effective method for amide synthesis involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic substitution reaction with an amine. This pathway is widely used due to the high reactivity of the acyl chloride intermediate.

The initial step in this protocol is the activation of 3-methoxy-4-methylbenzoic acid to its corresponding acyl chloride, 3-methoxy-4-methylbenzoyl chloride nih.govscbt.com. This is a standard transformation in organic synthesis, commonly achieved by treating the carboxylic acid with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently employed for this purpose chemicalbook.comprepchem.comresearchgate.net.

The reaction with thionyl chloride is particularly common and proceeds by heating the carboxylic acid with an excess of the reagent. A patent detailing a related synthesis describes adding thionyl chloride to 3-methoxy-4-methylbenzoic acid and heating the mixture to 80-90°C for approximately two hours to complete the conversion. The excess, volatile thionyl chloride can then be removed by distillation, often with the aid of a solvent like toluene, to yield the crude acyl chloride rsc.org. The use of a catalyst, such as N,N-dimethylformamide (DMF), can also facilitate this conversion, particularly when using oxalyl chloride or similar reagents orgsyn.orgpatsnap.com.

Table 1: Synthesis of 3-Methoxy-4-methylbenzoyl Chloride

| Reactant | Reagent | Catalyst (optional) | Temperature | Time | Product |

|---|---|---|---|---|---|

| 3-Methoxy-4-methylbenzoic Acid | Thionyl Chloride (SOCl₂) | None specified | 80-90°C | ~2 hours | 3-Methoxy-4-methylbenzoyl Chloride |

Once 3-methoxy-4-methylbenzoyl chloride is formed, it serves as a highly reactive electrophile for the subsequent amidation step. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbonyl carbon of the acyl chloride chemguide.co.uk. This is a vigorous reaction that readily proceeds with various amine nucleophiles, including ammonia, primary amines, and secondary amines chemguide.co.uknih.govhud.ac.uk.

To synthesize the parent compound, this compound, the acyl chloride is reacted with ammonia. This is often accomplished by adding the acyl chloride to a concentrated aqueous solution of ammonia. The reaction is typically rapid and exothermic, resulting in the formation of the primary amide as a solid precipitate. This process has been shown to produce this compound in high yield (95%).

This methodology is broadly applicable for the synthesis of N-substituted derivatives. Reaction with a primary amine (R-NH₂) yields an N-substituted amide, while reaction with a secondary amine (R₂NH) produces an N,N-disubstituted amide.

Table 2: General Amidation Reactions of 3-Methoxy-4-methylbenzoyl Chloride

| Amine Type | General Formula | Product Type | Product Name Example |

|---|---|---|---|

| Ammonia | NH₃ | Primary Amide | This compound |

| Primary Amine | R-NH₂ | N-Substituted Amide | N-Alkyl-3-methoxy-4-methylbenzamide |

Coupling Agent-Assisted Synthesis (e.g., Carbodiimide-Based Methods)

An alternative to the acyl chloride method is the direct formation of the amide bond from a carboxylic acid and an amine using a coupling agent. This approach avoids the need to isolate the often-sensitive acyl chloride and is prevalent in peptide synthesis and medicinal chemistry. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling agents chemistrysteps.compeptide.com.

Carbodiimide coupling agents function by activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine libretexts.orgcreative-peptides.com. The general mechanism involves several key steps:

Activation of Carboxylic Acid : The reaction initiates with the attack of the carboxylate on the central carbon of the carbodiimide (e.g., EDC or DCC). This forms a highly reactive O-acylisourea intermediate, which effectively converts the hydroxyl group of the acid into a good leaving group creative-peptides.comyoutube.com.

Role of Additives (HOBt) : The O-acylisourea intermediate, while reactive, can undergo undesirable side reactions. To mitigate this and reduce potential racemization of chiral centers, an additive like 1-hydroxybenzotriazole (HOBt) is frequently included creative-peptides.comresearchgate.netluxembourg-bio.com. HOBt intercepts the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester luxembourg-bio.comnih.gov. This step releases a urea byproduct (e.g., dicyclohexylurea from DCC or a water-soluble urea from EDC) creative-peptides.com.

Amide Bond Formation : The amine nucleophile then attacks the carbonyl carbon of the HOBt-ester intermediate. This results in the formation of the desired amide bond and the regeneration of HOBt, which acts catalytically in the process luxembourg-bio.comnih.govacs.org.

Studies on the kinetics of these reactions have shown that the rate-determining step is often the initial formation of the O-acylisourea from the carboxylic acid and the carbodiimide researchgate.netluxembourg-bio.comnih.gov. The subsequent catalytic cycle involving HOBt primarily controls the product distribution and minimizes side reactions luxembourg-bio.comacs.org.

To maximize the yield and purity of this compound and its derivatives via carbodiimide coupling, several reaction parameters must be carefully controlled.

Reagent Stoichiometry : The molar ratios of the carboxylic acid, amine, carbodiimide, and any additives are critical. While the carbodiimide is used in stoichiometric amounts, additives like HOBt have been shown to be effective in catalytic amounts. Using only catalytic quantities of HOBt can lead to highly efficient reactions researchgate.netnih.gov.

Solvent : The choice of an appropriate solvent, such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), can significantly influence reaction outcomes and yields analis.com.my.

Temperature : Reaction temperature affects the rate of amide formation and potential side reactions. An optimal temperature, such as 60°C, was identified in one study to achieve high yields in a reasonable timeframe analis.com.my.

pH Control : Maintaining the correct pH is crucial for the success of the coupling reaction nih.govresearchgate.net. The amine must be in its deprotonated, nucleophilic state, while the carboxylic acid must be sufficiently protonated to react. Optimal pH for EDC activation of carboxyl groups is often found in a slightly acidic range of 4.5-6.0 stackexchange.comresearchgate.net. Tight control over pH is a key factor in achieving high coupling efficacy, sometimes reaching up to 90% nih.gov.

Table 3: Key Parameters for Optimization of Carbodiimide Coupling

| Parameter | Description | Effect on Reaction | Optimized Condition Example |

|---|---|---|---|

| Solvent | The medium in which the reaction is conducted. | Affects solubility of reactants and intermediates, influencing reaction rates. | Anhydrous THF analis.com.my |

| Temperature | The thermal energy supplied to the reaction. | Controls the rate of reaction; higher temperatures can increase speed but may also promote side reactions. | 60°C analis.com.my |

| Stoichiometry | Molar ratio of acid:amine:coupling agent:additive. | Affects conversion efficiency and can minimize side products. | 1:1:1.5 (Acid:Amine:EDC) analis.com.my |

| pH | The acidity or basicity of the reaction mixture. | Crucial for ensuring the amine is nucleophilic and the carbodiimide is active. nih.govresearchgate.net | pH 4.5 - 6.0 stackexchange.comresearchgate.net |

| Additive | Substance like HOBt added to suppress side reactions. | Minimizes racemization and improves yield by forming a more stable active intermediate. creative-peptides.comresearchgate.net | Catalytic amounts of HOBt nih.gov |

Green Chemistry Alternatives in Benzamide (B126) Synthesis

The pharmaceutical industry is a significant consumer of solvents, prompting a shift towards more sustainable alternatives to hazardous conventional solvents. nih.gov Green chemistry principles are increasingly being integrated into benzamide synthesis to minimize environmental impact. jddhs.com Key strategies include the use of greener solvents, solvent-free reaction conditions, and catalytic methods that improve atom economy.

One-pot synthesis is a valuable green chemistry strategy that reduces waste and reaction time by avoiding the need for intermediate purification, thereby increasing the chemical yield. rsc.org The direct α-amination of enolizable carbonyls using copper catalysis represents a green option for C–N bond formation, with water as the only benign byproduct. rsc.org

Alternative solvents are a cornerstone of greener processes. bohrium.com While solvent-free synthesis is ideal, it is not always feasible. bohrium.com In such cases, safer solvents are preferred over commonly used dipolar aprotic solvents like DMF and NMP. bohrium.com Sustainable alternatives include water, biomass-derived solvents, and neoteric solvents like deep eutectic solvents (DES). nih.govbohrium.com DES, considered the green solvents of the 21st century, are biodegradable, non-toxic, and can be derived from renewable resources. nih.gov For instance, a combination of choline (B1196258) chloride and urea creates a DES that can serve as both a reaction medium and a reagent, simplifying work-up procedures. nih.gov

Biomass-derived solvents such as 2-Methyltetrahydrofuran, dihydrolevoglucosenone, γ-Valerolactone, and p-Cymene have been successfully investigated as green reaction media for amide synthesis. bohrium.com Water is an ideal green solvent, although its application in amide synthesis can be challenging. bohrium.com

| Green Alternative | Description | Advantages |

| Deep Eutectic Solvents (DES) | Eutectic mixtures of hydrogen bond acceptors and donors, such as choline chloride and urea. nih.gov | Biodegradable, non-toxic, easy to prepare, and allows for simple product recovery. nih.gov |

| Biomass-Derived Solvents | Solvents produced from renewable biomass, including 2-Methyltetrahydrofuran and γ-Valerolactone. bohrium.com | Sustainable and recognized as green alternatives to volatile organic compounds. bohrium.com |

| Water | Used as a solvent for specific amide and peptide synthesis methodologies. bohrium.com | Abundant, non-toxic, and environmentally benign. bohrium.com |

| Solvent-Free Reactions | Reactions conducted without a solvent, such as the Mannich reaction for amide derivative synthesis. rsc.org | Reduces solvent waste and hazards, and improves atom economy. rsc.org |

| Catalytic Methods | Use of catalysts to improve reaction efficiency and reduce waste, like copper-catalyzed α-amination. rsc.org | High efficiency, selectivity, and the only byproduct is often water. rsc.org |

Functionalization and Derivatization Strategies of this compound

Directed C-H Functionalization for Ortho-Alkynylation of N-Methoxyamides

Directed C-H functionalization has emerged as a powerful tool for the selective introduction of functional groups at specific positions on an aromatic ring. For N-methoxyamides, the methoxyamide group can act as a directing group to facilitate ortho-alkynylation. Rhodium(III) and Iridium(III) catalysts have been effectively used for the chelation-assisted C-H alkynylation of various arenes using hypervalent iodine-alkyne reagents. researchgate.net This method allows for controlled mono- and dialkynylation under mild conditions. researchgate.net

A convenient approach for the ortho-alkynylation of arylalkylamines involves using a carboxybenzyl (Cbz) protected amide as a directing group with an Ir(III) catalyst. nih.gov Mechanistic studies suggest that the amide coordinates with the Ir(III) complex during the C-H activation step. nih.gov Palladium-catalyzed ortho-alkynylation of arylalkylacid derivatives has also been achieved using an N,O-bidentate directing group. rsc.org

| Catalyst System | Directing Group | Substrate Scope | Key Features |

| Rh(III) / Ir(III) | N-methoxy imines, secondary carboxamides | Broad range of (hetero)arenes | Mild reaction conditions, controllable selectivity for mono- or dialkynylation. researchgate.net |

| Ir(III) | Cbz-amide | Arylalkylamines | Practical approach with potential applications in organic synthesis. nih.gov |

| Palladium(II) | Glycine dimethylamide (GDMA) | Phenylacetic and 3-phenylpropionic acid derivatives | Enables remote γ and δ C-H alkynylation. rsc.org |

Synthesis of N-Substituted this compound Analogues

The synthesis of N-substituted benzamide derivatives is of significant interest due to their potential biological activities. nih.govresearchgate.net The general structure of these compounds often includes a zinc-binding group, a cap, and a linker, each of which can be modified to alter their biological properties. researchgate.net

A study on novel N-substituted aminobenzamide derivatives involved reacting various substituted anilines with a benzoyl chloride precursor in the presence of a base to yield the final products. dovepress.com For example, reacting an aminobenzamide with a substituted benzyl halide in the presence of potassium carbonate can yield N-substituted derivatives. dovepress.com

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |

| Substituted 2-aminobenzamide | Substituted benzoyl chloride | Pyridine, reflux | N-(substituted-phenyl)-2-aminobenzamides |

| 4-((2-Chloro-6-methoxy-9H-purin-9-yl)methyl)benzoyl chloride | 3-(trifluoromethyl)aniline | - | 4-((2-Chloro-6-methoxy-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide nih.gov |

| 2-amino-N-(substituted)benzamide | Various aldehydes and ketones | - | Schiff base derivatives |

Introduction of Heterocyclic Moieties onto the Benzamide Scaffold

The incorporation of heterocyclic moieties onto a benzamide scaffold can lead to compounds with diverse pharmacological activities. ijpsr.com Benzimidazole, a "privileged nucleus," is a common heterocyclic system found in many bioactive molecules. nih.gov The synthesis of benzamide-based heterocycles can be achieved through various synthetic routes. For instance, benzamide-based 5-aminopyrazoles can be synthesized and further cyclized to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov

The synthesis of these compounds often involves multi-step reactions starting from a benzamide precursor. For example, the reaction of a benzamide derivative with a suitable reagent can lead to the formation of a pyrazole ring, which can then be further modified to create fused heterocyclic structures. nih.govacs.org

| Benzamide Precursor | Reagent(s) | Resulting Heterocycle |

| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)benzamide | Hydrazine hydrate | 2-amino-N-(3-amino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyridazin-1-yl)benzamide |

| N-(1-benzamido-2,2-dicyanovinyl)benzamide | Hydrazine hydrate | 5-amino-1-(benzamido)-1H-pyrazole-4-carbonitrile |

| 5-Amino-1-(benzamido)-1H-pyrazole-4-carbonitrile | Acetylacetone | N-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide nih.gov |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. taylorfrancis.combeilstein-journals.org MCRs are highly efficient and atom-economical, making them ideal for creating diverse libraries of compounds for drug discovery. beilstein-journals.orgnih.gov

Classical MCRs such as the Ugi, Passerini, Hantzsch, and Bucherer-Bergs reactions have been widely used in the synthesis of various heterocyclic compounds. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is particularly versatile and can be used to synthesize a wide range of scaffolds, including benzodiazepines. beilstein-journals.org For example, the reaction of a benzoic acid derivative, an amine, an isocyanide, and an aldehyde or ketone can lead to the formation of complex amide derivatives. nih.gov

| MCR Type | Reactants | Key Product Features |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-acylamino carboxamides |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-acyloxy carboxamides |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-amino carbonyl compounds rsc.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equivalents of a β-ketoester, Ammonia | Dihydropyridines |

Microwave-Assisted and Flow Chemistry Applications in this compound Synthesis

Microwave-assisted organic synthesis (MAOS) and flow chemistry are modern techniques that offer significant advantages over traditional batch processing, including faster reaction times, higher yields, and improved safety. durham.ac.ukrasayanjournal.co.in

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. bac-lac.gc.ca This technology has become a principal tool in medicinal chemistry for speeding up drug development. durham.ac.uk The advantages of microwave-assisted synthesis include rapid reactions, high purity of products, fewer side-products, and improved yields. rasayanjournal.co.in

Flow chemistry involves performing chemical reactions in a continuous stream, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net The combination of microwave heating with flow chemistry (microwave-assisted flow chemistry) overcomes the scalability limitations of batch microwave synthesis. researchgate.netbenthamscience.com This combined approach is ideal for the rapid optimization and scale-up of chemical processes. durham.ac.ukresearchgate.net

| Technology | Principle | Advantages in Benzamide Synthesis |

| Microwave-Assisted Synthesis (MAOS) | Uses microwave energy for rapid and efficient heating. bac-lac.gc.ca | Accelerated reaction rates, increased yields, higher product purity, reduced side reactions. rasayanjournal.co.in |

| Flow Chemistry | Reactions are conducted in a continuous flowing stream. | Precise control over reaction conditions, enhanced safety, easy scalability. researchgate.net |

| Microwave-Assisted Flow Chemistry | Combines the benefits of both microwave heating and continuous flow processing. durham.ac.ukbenthamscience.com | Rapid optimization, efficient scale-up, improved process control. durham.ac.uk |

Scalability and Efficiency Considerations in Synthetic Route Design

The industrial-scale production of this compound necessitates synthetic methodologies that are not only high-yielding but also economically viable and operationally straightforward. A key approach to achieving this involves the conversion of 3-methoxy-4-methylbenzoic acid. This method is noted for its mild reaction conditions, rapid reaction times, and simple process, making it well-suited for large-scale manufacturing google.com.

A prominent scalable synthesis begins with the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the intermediate 3-methoxy-4-methylbenzoyl chloride google.com. This acid chloride is then reacted with ammonia water to yield this compound google.com. This two-step process is recognized for its efficiency and high product yield, which is a critical factor in industrial applications google.com.

The reaction conditions are optimized for large-scale production. The initial step, the formation of the acid chloride, is typically carried out by heating the mixture of 3-methoxy-4-methylbenzoic acid and thionyl chloride to approximately 80-90°C for about 2 hours google.com. Following the completion of this reaction, the excess thionyl chloride is removed, often by distillation with the aid of a solvent like toluene google.com. The subsequent reaction with a concentrated solution of ammonia water results in the precipitation of the desired this compound as a solid, which can then be easily isolated by filtration google.com.

A significant advantage of this synthetic route is the high yield, which has been reported to be as high as 95% google.com. Such high efficiency minimizes waste and maximizes the output from a given amount of starting material, directly impacting the cost-effectiveness of the process on an industrial scale. The simplicity of the operations, such as heating, distillation, and filtration, further contributes to its suitability for large-scale manufacturing, as it reduces the need for complex equipment and specialized handling procedures google.com.

The following table summarizes the key parameters of this scalable synthetic route:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Acid Chloride Formation | 3-methoxy-4-methylbenzoic acid | Thionyl chloride, Toluene | 80-90 | 2 | - |

| 2. Amidation | 3-methoxy-4-methylbenzoyl chloride | 25% Ammonia water | - | - | 95 |

This method's combination of mild conditions, rapid reactions, simple process, and high yield makes it a robust and efficient choice for the industrial synthesis of this compound google.com.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 Methylbenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of benzamide (B126) derivatives.

Geometry Optimization and Electronic Structure Calculations

The initial step in the theoretical investigation of 3-Methoxy-4-methylbenzamide involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. DFT calculations, often utilizing basis sets like 6-311++G(d,p), are employed to achieve a precise optimized geometry.

The optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and amide functional groups are of particular interest. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N | ~1.36 Å | |

| C=O | ~1.24 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O=C-N | ~122° | |

| Dihedral Angle | C-C-C-O (methoxy) | ~180° |

| C-C-N-H | ~0° or 180° |

Analysis of Intramolecular Hydrogen Bonding and Topological Parameters (AIM Theory)

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a quantum mechanical model that can characterize the nature of chemical bonds, including weak interactions like hydrogen bonds. In this compound, the possibility of intramolecular hydrogen bonding between the amide group and the methoxy group can be investigated.

AIM analysis examines the topological properties of the electron density at bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of a potential hydrogen bond can confirm its existence and estimate its strength. A positive value of the Laplacian of the electron density is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions.

Discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation in the calculations and anharmonicity in real systems, are often corrected by scaling the computed frequencies with appropriate scale factors. The analysis of vibrational modes provides a detailed picture of the molecule's dynamics.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H stretch | Amide | ~3400 |

| C=O stretch | Amide | ~1680 |

| C-N stretch | Amide | ~1400 |

| C-O stretch | Methoxy | ~1250 |

| C-H stretch (aromatic) | Benzene ring | ~3100 |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups and the nitrogen atom of the amide group.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds in a molecule. It examines the delocalization of electron density between occupied Lewis-type NBOs (bonds or lone pairs) and unoccupied non-Lewis NBOs (antibonding or Rydberg orbitals). This analysis can quantify the strength of hyperconjugative interactions, which contribute to the stability of the molecule. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group is a key feature of the amide resonance.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques can explore the dynamic behavior and conformational landscape of this compound.

Conformational Analysis and Energy Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C bond connecting the amide group to the benzene ring and the C-O bond of the methoxy group are of particular interest.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES reveals the low-energy conformations (conformers) and the energy barriers between them. This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. The stability of different conformers is influenced by steric hindrance and potential intramolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvent interactions, and the stability of its interactions with biological macromolecules.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a water box, and the forces acting on each atom are calculated using classical mechanics. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over a specific period, often ranging from nanoseconds to microseconds.

Detailed research findings from MD studies on related benzamide structures show that these simulations can elucidate the stability of key intramolecular hydrogen bonds and the rotational freedom of the amide and methoxy groups. For this compound, simulations would likely reveal how the molecule adopts different conformations in an aqueous solution and how it interacts with surrounding water molecules. The root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time is a key metric for assessing conformational stability. Fluctuations in specific dihedral angles, such as the one between the benzene ring and the amide group, can also be monitored to understand the molecule's flexibility.

Ligand-Protein Docking for Target Interaction Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies can predict its binding affinity and interaction patterns with various protein targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction (binding affinity). The results can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Studies on similar benzamide derivatives have successfully used docking to identify potential inhibitors for targets like Rho-associated kinase-1 (ROCK1) and TGF-β type I receptor kinase. For this compound, a hypothetical docking study against a kinase domain might yield results similar to those presented in the table below. These results typically include the binding energy (or docking score) and the specific residues involved in the interaction.

Interactive Data Table: Predicted Interactions from a Hypothetical Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase Domain X | -7.8 | Asp184, Lys72 | Hydrogen Bond |

| Val55, Ala120 | Hydrophobic | ||

| Phe182 | π-π Stacking | ||

| Receptor Y | -6.5 | Ser210 | Hydrogen Bond |

| Leu208, Ile240 | Hydrophobic |

Note: This data is illustrative and represents typical outcomes of a ligand-protein docking simulation.

Quantum Chemical Calculations for Thermochemical Properties

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules, providing highly accurate predictions of their thermochemical properties. These methods are essential for understanding the stability and reactivity of compounds like this compound.

Gas-Phase Enthalpies of Formation using High-Level Methods (e.g., G4)

The gas-phase enthalpy of formation (ΔfH°(g)) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. High-level composite quantum chemical methods, such as the Gaussian-4 (G4) theory, are used to calculate these values with high accuracy.

A comprehensive study on methyl- and methoxy-benzamides utilized the G4 method to mutually validate experimental and theoretical gas-phase enthalpies of formation. The G4 method's ability to produce reliable enthalpies of formation for aromatic amides has been well-established. By applying the same atomization procedure to this compound, a precise theoretical value for its ΔfH°(g) can be obtained. The table below presents G4-calculated enthalpies of formation for related benzamide isomers, which provides context for the expected value for this compound.

Interactive Data Table: G4-Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Benzamide Isomers

| Compound | ΔfH°(g) (kJ/mol) |

| 2-Methylbenzamide | -156.9 |

| 3-Methylbenzamide | -163.0 |

| 4-Methylbenzamide (B193301) | -164.8 |

| 2-Methoxybenzamide | -201.1 |

Source: Data derived from studies on substituted benzamides.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and solvation properties. Quantum chemical calculations can precisely quantify the energy of these interactions, such as hydrogen bonding and van der Waals forces.

Density Functional Theory (DFT) is a common method for these calculations. For benzamide derivatives, the primary intermolecular interaction is the hydrogen bond formed between the amide group's hydrogen atoms and the carbonyl oxygen. In the solid state, these interactions lead to the formation of dimers or extended molecular chains.

Calculations performed on related structures reveal that the energy of a single N-H···O hydrogen bond in a benzamide dimer can be significant, contributing substantially to the crystal lattice energy. The methoxy and methyl groups of this compound would also participate in weaker C-H···O and C-H···π interactions, further stabilizing the crystal structure.

Interactive Data Table: Types of Intermolecular Interactions in Benzamide Structures

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Hydrogen Bond | N-H (amide) | C=O (amide) | 20 - 40 |

| Hydrogen Bond | C-H (aromatic/methyl) | C=O / O-CH3 | 2 - 10 |

| π-π Stacking | Benzene Ring | Benzene Ring | 5 - 15 |

Note: Energy values are typical ranges for these types of interactions in similar molecular crystals.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent or suitable molecules.

Development of Predictive Models for Biological Activity

For a series of compounds including this compound, a QSAR model can be developed to predict a specific biological activity, such as antioxidative or antiproliferative effects. The process begins by generating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based steric and electrostatic fields as descriptors.

A QSAR model for benzamide derivatives might reveal that biological activity is positively correlated with the presence of hydrogen bond donors and negatively correlated with molecular size in a specific region. Such a model could then be used to predict the activity of this compound and suggest modifications to its structure to enhance its therapeutic potential.

Interactive Data Table: Example Components of a QSAR Model for Biological Activity

| Model Component | Description | Example for this compound |

| Dependent Variable | The biological activity being modeled. | pIC50 (negative log of the half-maximal inhibitory concentration) |

| Independent Variables (Descriptors) | Numerical values representing molecular properties. | LogP (lipophilicity), Molecular Weight, Dipole Moment, Steric Field Values |

| Statistical Method | The algorithm used to create the correlation. | Partial Least Squares (PLS) |

| Validation Metrics | Statistics used to assess the model's predictive power. | q² (cross-validated R²), r² (non-validated R²) |

Identification of Key Molecular Descriptors

A collection of key computed molecular descriptors for this compound is presented below. These values, sourced from the PubChem database (CID 23530633), offer a foundational understanding of the molecule's properties as predicted by computational models. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Exact Mass | 165.078978594 Da |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 170 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Data sourced from PubChem. nih.gov

These descriptors provide a quantitative overview of the molecule. The molecular formula and molecular weight define its basic composition and mass. The XLogP3 value of 1.7 suggests a moderate level of lipophilicity, which can influence its solubility and membrane permeability. nih.gov

The presence of one hydrogen bond donor (from the amide -NH₂) and two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) indicates the potential for intermolecular hydrogen bonding, which can affect its physical properties such as boiling point and solubility. nih.gov The rotatable bond count of two suggests a degree of conformational flexibility in the molecule. nih.gov

The topological polar surface area (TPSA) of 46.2 Ų is a key descriptor used to predict drug transport properties. nih.gov This value falls within a range typically associated with good cell permeability. The complexity score of 170 provides an indication of the intricacy of the molecular structure. nih.gov

Further detailed computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to elaborate on electronic properties like HOMO-LUMO energy gap, dipole moment, and electrostatic potential surface, which are critical for a deeper understanding of the reactivity and interaction mechanisms of this compound.

Biological Activity and Medicinal Chemistry Research of 3 Methoxy 4 Methylbenzamide Derivatives

Broad-Spectrum Pharmacological Screening and Profiling

Derivatives of benzamide (B126), a versatile scaffold in medicinal chemistry, have been investigated for a wide array of pharmacological activities. While specific research on 3-Methoxy-4-methylbenzamide derivatives is limited in some areas, studies on closely related analogs provide insights into their potential therapeutic applications.

Anti-inflammatory and Analgesic Activities

Research into the direct anti-inflammatory and analgesic properties of this compound derivatives is not extensively documented in publicly available literature. However, studies on related benzamide structures offer a glimpse into the potential of this chemical class. For instance, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with moieties like 3,4,5-trimethoxybenzyl alcohol has been shown to enhance anti-inflammatory activity. This suggests that the incorporation of methoxy-substituted benzene (B151609) rings, a feature of this compound, could be a viable strategy for developing novel anti-inflammatory agents.

In terms of analgesic effects, a study on 3-methoxybenzamide, a structural analog of the title compound, demonstrated a dose-dependent elevation of the pain threshold in rats. This analgesic action did not appear to be mediated by opiate or dopamine (B1211576) receptors, suggesting an alternative mechanism of action for pain relief.

Furthermore, a methoxybenzyl-amide derivative of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid (a compound incorporating a 4-methylbenzamide-like structure) has been reported to possess pronounced analgesic and anti-inflammatory activities, in some models superior to established drugs like diclofenac (B195802) and lornoxicam.

Antimicrobial Efficacy (Antibacterial, Antifungal)

The antimicrobial potential of benzamide derivatives has been an area of active investigation. While direct studies on this compound derivatives are not abundant, research on analogous compounds provides evidence of their potential antimicrobial efficacy.

A study on fatty acid derived 4-methoxybenzylamides demonstrated their potential as antimicrobial agents. These compounds, which share the 4-methoxybenzyl structural motif, were synthesized and characterized, with subsequent evaluation of their antimicrobial potency.

Another study focused on the synthesis and in-vitro antimicrobial activity of various N-benzamide derivatives. The findings indicated that certain derivatives displayed good antibacterial activities, suggesting that the benzamide scaffold is a promising starting point for the development of new antimicrobial agents.

Antiparasitic Activity (e.g., Antimalarial, Anti-Leishmanial, Anti-Trypanosomal)

Benzamide derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents. Although specific data for this compound derivatives is limited, research on structurally related compounds highlights their potential in combating parasitic infections.

One study investigated a series of novel iodotyramides, which are N-(phenethyl)-benzamides, for their activity against several protozoan parasites. The results, as summarized in the table below, indicated that derivatives with methyl and methoxy (B1213986) substitutions on the benzamide ring exhibited notable activity against Leishmania panamensis and Trypanosoma cruzi. All tested derivatives showed high activity against Plasmodium falciparum.

| Compound | Target Organism | EC50 (µg/mL) |

| N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide | L. panamensis | 17.9 |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | L. panamensis | 17.5 |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide | T. cruzi | 23.75 |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | T. cruzi | 6.19 |

EC50: Half-maximal effective concentration

These findings underscore the potential of substituted benzamides in the development of novel antiparasitic drugs.

Neuroprotective and Central Nervous System Effects

Research has shown that certain benzamide derivatives can offer neuroprotection in models of ischemic stroke. These compounds have been found to reduce infarct volume and improve neurological outcomes in preclinical studies. The mechanism of action for some of these derivatives involves the inhibition of specific ion channels or the modulation of signaling pathways implicated in neuronal cell death.

Anticancer Research and Apoptosis Induction Studies

The development of novel anticancer agents is a critical area of medicinal chemistry, and benzamide derivatives have shown considerable promise in this field. Research has focused on their ability to induce cell death, particularly through apoptosis, in various cancer cell lines.

Evaluation of Cytotoxic Activity against Various Cancer Cell Lines

Derivatives of 4-methylbenzamide (B193301) have been synthesized and evaluated for their in vitro anticancer activity against a range of human cancer cell lines. One study focused on a series of new 4-methylbenzamide derivatives containing 2,6-substituted purines. The results demonstrated that some of these compounds exhibited potent inhibitory activity against several cancer cell lines.

The cytotoxic effects of two of the most promising compounds from this study are detailed in the table below:

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 7 | K562 (Leukemia) | 2.27 |

| HL-60 (Leukemia) | 1.42 | |

| OKP-GS (Renal Carcinoma) | 4.56 | |

| Compound 10 | K562 (Leukemia) | 2.53 |

| HL-60 (Leukemia) | 1.52 | |

| OKP-GS (Renal Carcinoma) | 24.77 |

IC50: Half-maximal inhibitory concentration

Furthermore, a nimesulide (B1678887) derivative incorporating a methoxybenzamide moiety has demonstrated potent anti-cancer activity against lung, ovarian, and breast cancer cell lines, with IC50 values below 8.8 µM. These studies highlight the potential of the 4-methylbenzamide and methoxybenzamide scaffolds in the design of novel cytotoxic agents.

In addition to their cytotoxic effects, some of these 4-methylbenzamide derivatives were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, preventing cell division.

Induction of Apoptosis and Programmed Cell Death Pathways

Beyond halting cell division, many this compound derivatives actively induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.

For instance, the aforementioned compounds 7 and 10 were also shown to induce apoptosis in OKP-GS cells in a dose-dependent manner. nih.gov The resveratrol (B1683913) analog MPDB was also found to trigger both the intrinsic and extrinsic pathways of apoptosis in HeLa cells. nih.gov This was evidenced by the activation of caspases, increased cytosolic release of cytochrome c, and elevated expression of Fas and Fas-L proteins. nih.gov

In studies on derivatives of Justicidin B, a compound structurally related to podophyllotoxin, Diphyllin methyl ether (containing a methoxy group) was shown to cause an increase in both early and late apoptotic populations in human melanoma A375 cells. nih.gov These compounds induced classic morphological signs of apoptosis, including blebbing, the formation of apoptotic bodies, and nuclear fragmentation. nih.gov Similarly, treatment with the methoxy stilbenes 3,4,4'-tri-MS and 3,4,2',4'-tetra-MS was linked to the induction of apoptosis through the intrinsic mitochondrial pathway in both HL-60 and THP-1 leukemia cell lines. nih.gov

A derivative of resveratrol, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) , was found to be more effective than its parent compound in inducing autophagic cell death in human lung cancer cells. nih.gov This was indicated by the formation of acidic vesicles and the conversion of LC3BI to LC3BII. nih.gov

Modulation of Key Regulatory Proteins (e.g., Caspases, BAX/Bcl-2 Ratio)

The apoptotic activity of these derivatives is often mediated by their influence on key regulatory proteins, particularly the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases, which are the executioners of apoptosis.

Treatment with Diphyllin methyl ether and related compounds led to an increased Bax/Bcl-2 ratio by boosting the expression of Bax, indicating the involvement of the mitochondrial (intrinsic) pathway in the apoptotic process. nih.govnih.gov Interestingly, the 4-methoxylation in Diphyllin methyl ether also caused a decrease in Bcl-2 protein expression. nih.govnih.gov This modification also triggered the activation of caspase-3/7 within 24 hours. nih.gov

The resveratrol analog MPDB demonstrated the ability to activate caspases and decrease the expression of the anti-apoptotic protein Bcl-xl in HeLa cells. nih.gov Similarly, treatment with the methoxy stilbenes 3,4,4'-tri-MS and 3,4,2',4'-tetra-MS increased the ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-xl protein. nih.gov Research on the fungicide zineb, while not a benzamide derivative, provides a parallel, showing it induced apoptosis by increasing the levels of Bax and caspase 3 while inhibiting Bcl-2. dovepress.com

Table 2: Modulation of Apoptotic Regulatory Proteins by this compound Derivatives and Analogs

| Compound/Derivative | Key Regulatory Protein Modulation |

|---|---|

| Diphyllin methyl ether | Increased Bax/Bcl-2 ratio, decreased Bcl-2 expression, activated caspase-3/7. nih.govnih.gov |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | Activated caspases, decreased Bcl-xl expression. nih.gov |

| 3,4,4'-tri-MS and 3,4,2',4'-tetra-MS | Increased Bax/Bcl-xl ratio. nih.gov |

Mechanistic Elucidation of Biological Targets and Pathways

To understand the broader therapeutic potential of this compound derivatives, researchers have investigated their interactions with various biological targets and pathways.

Enzyme Inhibition Studies (e.g., Histone Deacetylases (HDACs), Protein Kinases, Acetylcholinesterase, BACE1, Ornithine Decarboxylase)

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. researchgate.netnih.gov Certain benzamide-based derivatives have been designed and evaluated as HDAC inhibitors (HDACIs). nih.govnih.gov One study found that among a series of novel benzamide derivatives, compound 7j was the most potent inhibitor of HDAC1-3. nih.gov Another research group identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent HDAC6 inhibitors with significant selectivity over other HDAC subtypes. researchgate.net

Protein Kinases: Protein kinases are key regulators of cell signaling and are frequently dysregulated in cancer. googleapis.com A number of 4-methylbenzamide derivatives have been synthesized and shown to possess inhibitory activity against various protein kinases. nih.govnih.gov For example, compounds 7 and 10 , containing substituted purines, showed inhibitory activity against PDGFRα and PDGFRβ. nih.gov Another study on 4-(arylaminomethyl)benzamide derivatives revealed that analogues 11 and 13 were highly potent against EGFR. nih.gov

Acetylcholinesterase (AChE) and BACE1: In the context of Alzheimer's disease, the enzymes AChE and β-secretase (BACE1) are key therapeutic targets. nih.gov A series of novel benzamides were designed as potential dual inhibitors of these enzymes. nih.gov Among them, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most active against both AChE (IC₅₀ = 0.056 µM) and BACE1 (IC₅₀ = 9.01 µM). nih.gov

Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in polyamine biosynthesis, and its inhibition is a strategy for combating various diseases, including cancer. nih.gov While direct studies on this compound derivatives are limited, the general principle of ODC inhibition by small molecules is well-established. nih.govmerckmillipore.com

Table 3: Enzyme Inhibition by this compound Derivatives and Related Structures

| Enzyme Target | Inhibitor(s) | Key Findings |

|---|---|---|

| HDACs | Compound 7j | Potent inhibitor of HDAC1-3. nih.gov |

| 4-(aminomethyl)-N-hydroxybenzamide derivatives | Potent and selective HDAC6 inhibitors. researchgate.net | |

| Protein Kinases | Compounds 7 and 10 | Inhibited PDGFRα and PDGFRβ. nih.gov |

| Analogues 11 and 13 | Highly potent against EGFR. nih.gov | |

| AChE and BACE1 | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Potent dual inhibitor of AChE and BACE1. nih.gov |

Receptor Ligand Binding and Functional Assays

Receptor binding assays are crucial for determining the interaction of compounds with their molecular targets. nih.gov While specific ligand binding data for this compound itself is not extensively detailed in the provided context, the broader class of benzamide derivatives has been studied for its ability to bind to various receptors. For instance, benzamide-type derivatives have been developed as binders for cereblon (CRBN), a component of the E3 ubiquitin ligase complex, for the design of PROTACs (Proteolysis Targeting Chimeras). nih.gov In a different study, 3-((4-benzylpyridin-2-yl)amino)benzamides were discovered as potent GPR52 G protein-biased agonists. chemrxiv.org

Modulation of Inflammatory Responses (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response, and its dysregulation is linked to various inflammatory diseases. rjpbr.comnih.gov Targeting the NLRP3 inflammasome is a promising therapeutic strategy. rjpbr.comnih.gov While direct evidence of this compound modulating the NLRP3 inflammasome is not prominent in the search results, the anti-inflammatory potential of related methoxy-containing compounds has been noted. For example, 1,2,4-trimethoxybenzene (B152335) has been identified as a selective inhibitor of the NLRP3 inflammasome. nih.gov In another study, the slow-release hydrogen sulfide (B99878) compound GYY4137 was shown to reduce IL-1β and IL-18 production in macrophages, indicating a modulation of inflammasome activity. researchgate.net

Investigation of Cellular Signaling Cascade Interactions

Research into the derivatives of this compound has revealed interactions with various cellular signaling cascades, indicating their potential as modulators of key biological pathways. While specific, detailed investigations into the direct interactions of this compound itself with signaling cascades are not extensively documented in the provided results, studies on analogous compounds offer valuable insights.

For instance, derivatives of 4-methylbenzamide have been designed as potential protein kinase inhibitors. researchgate.netnih.gov These compounds are intended to show pharmacophore similarity to known inhibitors like imatinib (B729) and sorafenib, suggesting they may interfere with signaling pathways regulated by kinases such as PDGFRα, PDGFRβ, and HER2. nih.gov The inhibition of these kinases can disrupt downstream signaling events crucial for cell growth, proliferation, and survival.

Furthermore, some benzamide derivatives have been investigated for their effects on pathways related to neurotransmission. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov By inhibiting CHT, these compounds can modulate cholinergic signaling, a pathway vital for numerous physiological and behavioral functions, including memory, mood, and attention. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Modifications on Potency and Selectivity

Structure-activity relationship (SAR) studies on analogues of this compound have demonstrated that modifications to various parts of the molecule significantly influence their biological potency and selectivity.

In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, modifications around the 3-piperidine substituent and the amide functionality were explored. nih.gov It was found that benzylic heteroaromatic amide moieties were the most potent inhibitors of the choline transporter. nih.gov Additionally, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov

For a series of imidazo[1,2-a]pyridine (B132010) derivatives, substitutions at the 6-position of the core structure were investigated for their effect on c-Met inhibition. Derivatives bearing a 3-methoxy-4-N-methylbenzamide group exhibited remarkably improved cellular activity, indicating the importance of the 3-methoxy group for c-Met inhibition. nih.gov

In the development of Mycobacterium tuberculosis QcrB inhibitors, SAR studies on benzamides revealed that the placement and nature of substituents are critical. For example, 5-member heteroaromatic rings like 3-furan and 2-furan analogs showed excellent antitubercular activity with lower cytotoxicity. acs.org The replacement of a morpholine (B109124) group with thiophene (B33073) and methyl substituents at the C-5 position of the benzamide ring led to potent analogs with high selectivity and low cytotoxicity. acs.org

The following table summarizes the impact of key substituent modifications on the biological activity of this compound analogues.

| Compound Series | Modification | Impact on Activity |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Benzylic heteroaromatic amide moieties | Increased potency as choline transporter inhibitors nih.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | 3-(piperidin-4-yl)oxy substituents | Favored over alkyl ethers for choline transporter inhibition nih.gov |

| Imidazo[1,2-a]pyridine derivatives | 3-methoxy-4-N-methylbenzamide at the 6-position | Improved cellular activity against c-Met nih.gov |

| Benzamide derivatives | 3-furan and 2-furan analogs | Excellent antitubercular activity with lower cytotoxicity acs.org |

| Benzamide derivatives | Thiophene and methyl at C-5 (replacing morpholine) | Potent and selective antitubercular activity acs.org |

Identification of Pharmacophoric Requirements for Specific Bioactivities

Pharmacophore modeling based on SAR studies has helped identify the key structural features required for the specific bioactivities of this compound analogues.

For inhibitors of the presynaptic choline transporter, the essential pharmacophoric elements appear to be a benzamide core with a 4-methoxy group and a 3-(piperidin-4-yl)oxy linkage. nih.gov The amide functionality, particularly when substituted with a benzylic heteroaromatic group, is crucial for potent inhibition. nih.gov

In the context of c-Met kinase inhibition, the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone has been identified as a key pharmacophore. nih.gov The presence of a 3-methoxy group on the benzamide ring was found to be important for enhanced cellular activity. nih.gov

For antitubercular benzamide derivatives targeting QcrB, a central benzamide ring with specific lipophilic substitutions is a key requirement. The SAR studies highlighted the importance of substituents at the C-5 position, where groups like thiophene contribute to high potency and selectivity. acs.org

Rational Design Strategies for Optimizing Biological Efficacy

Rational design strategies have been instrumental in optimizing the biological efficacy of this compound derivatives. These strategies often involve iterative medicinal chemistry efforts guided by SAR data and, where available, structural information of the biological target.

One common strategy is ligand-based design, where the structure of a known active compound is systematically modified to improve its properties. srce.hr For example, starting from initial lead compounds identified in a high-throughput screen, iterative modifications to the benzamide scaffold led to the discovery of more potent and selective inhibitors of the choline transporter. nih.gov

Structure-based design is another powerful approach, particularly when the three-dimensional structure of the target protein is known. For instance, the design of new 4-methylbenzamide derivatives as protein kinase inhibitors was based on their pharmacophore similarity to known inhibitors like imatinib and sorafenib, guided by docking and molecular dynamics studies. researchgate.netnih.gov

Rational design also focuses on optimizing physicochemical and pharmacokinetic properties to improve drug-likeness. nih.gov This can involve modifying substituents to enhance solubility, permeability, and metabolic stability while maintaining or improving biological activity.

In Vitro and In Vivo Bioactivity Assessment Methodologies

Cell-Based Assays and High-Throughput Screening (HTS)

The bioactivity of this compound derivatives is commonly assessed using a variety of in vitro cell-based assays and high-throughput screening (HTS) platforms. These methods are crucial for the initial identification of active compounds and for conducting detailed SAR studies. hilarispublisher.com

Cell-based assays are used to evaluate the effect of compounds on cellular processes in a biologically relevant context. For example, the inhibitory activity of c-Met kinase inhibitors was assessed using the EBC-1 human non-small-cell lung cancer cell line, which expresses high levels of constitutively active c-Met. nih.gov The antiproliferative activity of potential anticancer agents has been evaluated against various cancer cell lines, such as K562 (leukemia) and HL-60 (leukemia), using assays like the MTT assay to measure cell viability. nih.gov

High-throughput screening (HTS) enables the rapid testing of large libraries of compounds to identify initial "hits". dovepress.com For instance, a high-throughput screen of a large compound library led to the initial identification of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide series as choline transporter inhibitors. nih.gov HTS assays are often miniaturized and automated to increase efficiency and reduce costs. nih.gov Various detection methods, including fluorescence, luminescence, and mass spectrometry, are employed in HTS to measure the activity of the compounds. hilarispublisher.comnih.gov

The following table provides examples of cell-based assays used in the evaluation of this compound derivatives and related compounds.

| Assay Type | Cell Line | Purpose |

| c-Met Inhibition Assay | EBC-1 (human non-small-cell lung cancer) | To determine the cellular potency of c-Met kinase inhibitors nih.gov |

| Antiproliferative Assay (MTT) | K562, HL-60 (leukemia) | To measure the inhibition of cancer cell growth nih.gov |

| Choline Transporter Inhibition Assay | HEK293 cells expressing human CHT | To identify inhibitors of the presynaptic choline transporter nih.gov |

| Antitubercular Activity Assay | Mycobacterium tuberculosis | To assess the inhibitory activity against M. tuberculosis growth acs.org |

| Cytotoxicity Assay | HepG2 (human liver cancer) | To determine the toxicity of compounds to mammalian cells acs.org |

Biochemical Assays for Target Engagement

The evaluation of how derivatives of this compound interact with their intended biological targets is a critical step in the drug discovery process. This is primarily achieved through a variety of biochemical assays designed to measure the binding affinity and inhibitory activity of these compounds. The specific assay employed is dependent on the molecular target of interest.

For derivatives targeting epigenetic regulators, such as DNA methyltransferases (DNMTs) and histone-modifying enzymes, specific in vitro activity assays are utilized. One notable derivative, N-(4-acetylphenyl)-3-methoxy-4-methylbenzamide , has been identified as a lead inhibitor of DNA methyltransferase 1 (DNMT1). The inhibitory activity of such compounds is typically determined using assays that measure the transfer of a methyl group from a donor, such as S-adenosyl-L-methionine (SAM), to a DNA substrate.

Commonly used methods include ELISA-based assays where a DNA substrate is coated on a microplate. The activity of the DNMT1 enzyme in the presence of the inhibitor is quantified by using an antibody that specifically recognizes methylated DNA. The signal generated is inversely proportional to the inhibitory activity of the compound. Another approach involves the use of fluorescence-based assays. In these assays, a fluorescently labeled DNA probe is used, and its interaction with a methylation-sensitive binding protein or restriction enzyme is altered upon methylation by DNMT1. The change in fluorescence polarization or intensity is then used to quantify the enzyme's activity and the potency of the inhibitor.

Another significant derivative, N-(2-cyclobutoxy-5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzyl)-N-(cyclopropylmethyl)-3-methoxy-4-methylbenzamide , has been developed as a potent inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a key component of several protein complexes, including the MLL (mixed-lineage leukemia) histone methyltransferase complex. To assess the target engagement of these inhibitors, fluorescence polarization (FP) assays are frequently employed. nih.govportlandpress.com In a typical FP assay, a fluorescently labeled peptide derived from the MLL protein that is known to bind to the "WIN" site of WDR5 is used. In the absence of an inhibitor, this peptide binds to WDR5, resulting in a high fluorescence polarization signal. When an inhibitor is introduced, it competes with the peptide for binding to WDR5, leading to the displacement of the fluorescent peptide and a decrease in the fluorescence polarization signal. This change allows for the determination of the inhibitor's binding affinity (Ki) or its half-maximal inhibitory concentration (IC50).

The following interactive table summarizes the biochemical assays relevant to the derivatives of this compound:

| Derivative Target | Assay Type | Principle | Measured Parameter |

| DNMT1 | ELISA-based | Detection of methylated DNA using a specific antibody. | IC50 |

| DNMT1 | Fluorescence-based | Change in fluorescence upon methylation of a labeled DNA substrate. | IC50, Ki |

| WDR5 | Fluorescence Polarization (FP) | Displacement of a fluorescently labeled MLL peptide from the WDR5 WIN site. | IC50, Ki |

Animal Models for Efficacy and Pharmacological Studies

Following the confirmation of target engagement and in vitro activity, promising derivatives of this compound are advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics. The choice of the animal model is dictated by the therapeutic indication for which the compound is being developed.

For DNMT1 inhibitors derived from this compound, which have potential applications in oncology, xenograft models of various cancers are commonly used. In the context of lung cancer, a relevant model would involve the subcutaneous or orthotopic implantation of human lung squamous cell carcinoma cells into immunodeficient mice. nobleresearch.orgnih.gov Once tumors are established, the animals would be treated with the DNMT1 inhibitor. The efficacy of the compound is then assessed by monitoring tumor growth over time. Key endpoints in these studies include tumor volume, tumor weight at the end of the study, and survival of the animals. Additionally, tumor biopsies can be collected to analyze the pharmacodynamic effects of the drug, such as changes in DNA methylation patterns or the expression of downstream target genes. While specific in vivo data for N-(4-acetylphenyl)-3-methoxy-4-methylbenzamide is not detailed in the provided information, this represents the standard approach for evaluating such compounds.

The table below outlines the typical animal models used for evaluating the in vivo efficacy of this compound derivatives:

| Derivative Target | Disease Model | Animal Strain | Efficacy Endpoints | Pharmacodynamic Markers |

| DNMT1 | Lung Squamous Cell Carcinoma | Immunodeficient Mice (e.g., Nude, SCID) | Tumor growth inhibition, Survival | DNA methylation changes, Gene expression |

| WDR5 | Acute Myeloid Leukemia | Immunodeficient Mice (e.g., NSG) | Leukemia burden, Survival | WDR5 target gene expression (e.g., MYC) |

It is crucial to conduct these animal studies under strict ethical guidelines to ensure the welfare of the animals. The data generated from these preclinical models are essential for making informed decisions about the potential of a drug candidate to advance into clinical trials in humans.

Emerging Research Directions and Future Perspectives for 3 Methoxy 4 Methylbenzamide

Exploration of Novel Biological Targets and Therapeutic Areas

While the full biological profile of 3-Methoxy-4-methylbenzamide is still under investigation, research into the broader family of substituted benzamides provides a roadmap for future exploration. The therapeutic potential of these compounds has been primarily associated with their interaction with dopamine (B1211576) receptors, leading to applications in psychiatry. colab.wsnih.govnih.gov However, new research is uncovering a wider range of biological targets and, consequently, new therapeutic possibilities.

One promising avenue of research is the investigation of this compound as a modulator of G protein-coupled receptors (GPCRs). For instance, certain benzamide (B126) derivatives have been identified as agonists for GPR52, an orphan receptor implicated in neuropsychiatric and neurological disorders such as schizophrenia. chemrxiv.org Given the structural similarities, exploring the activity of this compound at this and other orphan GPCRs could unveil novel treatments for central nervous system disorders.

Furthermore, the potential of substituted benzamides extends beyond neurology. Studies have highlighted their utility as inhibitors of enzymes implicated in other diseases. For example, novel benzamide derivatives are being investigated as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), both of which are key targets in the development of therapies for Alzheimer's disease. mdpi.com This suggests that this compound could be screened for similar inhibitory activities. There is also evidence of N-phenylbenzamide derivatives possessing anti-HBV (Hepatitis B virus) activity, indicating a potential role for this class of compounds in treating infectious diseases. nih.gov Additionally, some benzamides substituted with quinoline-linked 1,2,4-oxadiazole (B8745197) have shown fungicidal properties. mdpi.com

The following table summarizes potential biological targets and therapeutic areas for this compound based on research into related compounds.

| Potential Biological Target | Potential Therapeutic Area |

| Dopamine D2/D3 Receptors | Schizophrenia, Depression, Dysthymia colab.wsnih.govnih.gov |

| G Protein-Coupled Receptor 52 (GPR52) | Neuropsychiatric and Neurological Disorders chemrxiv.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease mdpi.com |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease mdpi.com |

| Viral Proteins/Enzymes | Hepatitis B Virus (HBV) Infection nih.gov |

| Fungal Enzymes/Proteins | Fungal Infections mdpi.com |

Development of Conjugates and Prodrug Strategies

To enhance the therapeutic efficacy and overcome potential limitations of this compound, such as poor solubility or unfavorable pharmacokinetic profiles, the development of conjugates and prodrugs presents a valuable strategy. nih.govresearchgate.net Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. orientjchem.org

Amide-based prodrugs, for example, have been successfully employed to improve the characteristics of various therapeutic agents. nih.gov For this compound, a prodrug approach could be designed to improve its oral bioavailability, prolong its half-life, or target its delivery to specific tissues. One such strategy could involve the N-alkylation of the amide nitrogen with a promoiety that is cleaved by specific enzymes at the target site. Research into prodrugs of other benzamides, such as those designed to treat HIV, has demonstrated the potential of this approach to improve stability and in vivo performance. acs.org

The following table outlines potential prodrug strategies and their anticipated benefits for this compound.

| Prodrug Strategy | Potential Benefit |

| N-Acyloxymethylation | Improved solubility and dissolution rate. bohrium.com |

| Peptide Conjugation | Enhanced membrane permeability and targeted delivery. nih.gov |

| Nitroimidazole Conjugation | Increased stability and oral bioavailability. acs.org |

Advanced Synthetic Methodologies for Sustainable and Efficient Production

The advancement of synthetic organic chemistry offers new avenues for the sustainable and efficient production of this compound. Traditional synthetic routes often rely on harsh reagents and generate significant waste. A documented method for the synthesis of this compound involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride, followed by reaction with ammonia. google.com

More recently, a focus on green chemistry has spurred the development of more environmentally friendly synthetic protocols. For instance, a novel and sustainable catalytic protocol for the methoxymethylation of primary amides using methanol (B129727) has been reported, which proceeds via an interrupted borrowing hydrogen strategy. rsc.org Adapting such green methodologies for the synthesis of this compound and its derivatives could significantly reduce the environmental impact of its production and align with the principles of sustainable chemistry.

Key features of advanced synthetic methodologies applicable to this compound production are highlighted below.

| Synthetic Methodology | Advantages |

| Traditional Synthesis (via acyl chloride) | Established and high-yielding. google.com |

| Green Catalytic Methods | Use of non-toxic reagents, reduced waste, and potential for catalyst recycling. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and offer immense potential for accelerating the development of this compound-based therapeutics. nih.govnih.govmdpi.commdpi.com These computational tools can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization.

The applications of AI and ML in the research of this compound are summarized in the table below.

| AI/ML Application | Potential Impact |

| Target Identification | Prediction of novel biological targets and mechanisms of action. nih.gov |

| Virtual Screening | High-throughput screening of virtual compound libraries to identify potent derivatives. mdpi.com |

| ADME/Toxicity Prediction | In silico prediction of pharmacokinetic and toxicological profiles. nih.gov |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. mdpi.commedium.com |

| Drug Repurposing | Identification of new therapeutic indications for this compound. medium.com |

Collaborative and Interdisciplinary Research Frameworks

The successful translation of this compound from a promising molecule to a clinically effective therapeutic will necessitate a collaborative and interdisciplinary research framework. The complexity of modern drug discovery demands the integration of expertise from various scientific disciplines.

Chemists will be crucial for developing novel synthetic routes and designing new derivatives. Biologists and pharmacologists will be needed to elucidate the mechanism of action and evaluate the efficacy in relevant disease models. Computational scientists will play a vital role in applying AI and ML tools for drug design and data analysis. Furthermore, collaboration with clinicians will be essential for designing and conducting clinical trials to assess the safety and efficacy in humans. Such interdisciplinary collaborations are key to navigating the challenges of drug development and maximizing the therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.